molecular formula C25H24N2O2S B2684549 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 919705-63-8

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

Cat. No.: B2684549
CAS No.: 919705-63-8
M. Wt: 416.54
InChI Key: YNCXEIWKGXPASL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide is a synthetic hybrid compound designed for research applications. It features a 2-phenylindole core, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . This core is linked via a thioethyl bridge to a phenoxypropanamide moiety, a structural feature that may enhance the molecule's stability and modulate its pharmacokinetic properties . The 2-phenylindole scaffold is associated with a wide spectrum of biological activities, making derivatives of significant interest in pharmaceutical research. Structurally similar compounds, particularly those containing the 2-phenyl-1H-indol-3-yl)thio)ethyl group, have demonstrated promising antiviral activity by acting as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key target for viruses such as SARS-CoV-2 and Respiratory Syncytial Virus (RSV) . Furthermore, 2-phenylindole derivatives have been extensively investigated for their anticancer potential , with some analogs shown to induce apoptosis and increase oxidative stress selectively in cancer cell lines . The flexibility of this scaffold also suggests potential for development in other research areas, including neurology and endocrinology. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18(29-20-12-6-3-7-13-20)25(28)26-16-17-30-24-21-14-8-9-15-22(21)27-23(24)19-10-4-2-5-11-19/h2-15,18,27H,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXEIWKGXPASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amidation: The final step involves the reaction of the thioether-indole derivative with 2-phenoxypropanoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through:

    Binding to Receptors: Interaction with G-protein coupled receptors or nuclear receptors.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal Transduction Modulation: Affecting intracellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure: Replaces the phenoxy and thioethyl-indole groups with a fluoro-biphenyl moiety.
  • Key Difference : The absence of a thioether linker may reduce metabolic stability compared to the target compound.
Compound B : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure: Features a methoxynaphthalenyl group instead of phenoxy and phenylindole.
  • Characterization : Extensive spectroscopic data (¹H/¹³C NMR, UV, HRMS) confirms regioselective synthesis .
  • Key Difference : The bulkier naphthalene ring could enhance lipophilicity (logP ~3.5, similar to ) but reduce solubility.
Compound C : (R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide
  • Structure : Incorporates a thiophenemethyl group instead of thioethyl-indole.
  • Physicochemical Data : Melting point 184–186°C; ¹H-NMR (δ 2.98–7.66) and HRMS (m/z 442 [M+Na]⁺) confirm purity .
  • Key Difference : The thiophene moiety may confer distinct electronic properties, influencing receptor binding.
Compound D : 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide
  • Structure: Cycloalkyl substituent (cyclooctylethyl) replaces the phenoxy-thioethyl chain.
  • Synthesis : Utilizes sodium triacetoxyborohydride for reductive amination, a method adaptable to the target compound .
  • Key Difference : Increased aliphatic character may enhance membrane permeability but reduce target specificity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~423.5 g/mol (calc.) ~406.4 g/mol ~374.4 g/mol 442.12 g/mol
logP (Predicted) ~4.2 (thioether) ~3.8 (fluoro) ~3.5 (methoxy) ~3.7 (thiophene)
Hydrogen Bonding 2 donors, 3 acceptors 2 donors, 3 acceptors 2 donors, 3 acceptors 2 donors, 4 acceptors
Solubility Low (lipophilic) Moderate Low Moderate

Notes: Predicted logP values based on structural analogs (e.g., reports logP 3.5 for a methoxyindole derivative). Thioether linkages (target compound) may improve metabolic stability over thioesters .

Biological Activity

The compound 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide , characterized by its unique structure that combines a phenoxy group, an indole moiety, and a thioether linkage, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide . Its molecular formula is C24H22N2O2SC_{24}H_{22}N_{2}O_{2}S, and it has a molecular weight of 406.51 g/mol . The structural components include:

  • Phenoxy Group : Known for diverse biological interactions.
  • Indole Moiety : Associated with various pharmacological activities.
  • Thioether Linkage : Enhances binding properties to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound's mechanism involves inhibition of specific enzymes and receptors associated with cancer cell proliferation.

Case Studies

  • In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF7, HEPG2), the compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects compared to standard chemotherapeutics such as doxorubicin .
    Cell LineIC50 (µM)Reference
    MCF71.95
    HEPG20.67
    SK-MEL-50.80
  • Mechanistic Studies : The compound's interaction with histone deacetylases (HDACs) has been explored, revealing its potential to modulate gene expression related to cancer progression .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that the compound may also exhibit antimicrobial activity, although further research is needed to elucidate these effects comprehensively.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Receptor Interaction : The indole moiety is known to interact with various receptors involved in cell signaling pathways that regulate growth and apoptosis.
  • Enzyme Inhibition : The thioether linkage enhances binding affinity to sulfur-containing active sites in proteins, potentially inhibiting their activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameKey FeaturesAnticancer Activity
2-methoxy-N-(2-(1H-indol-3-yl)ethyl)acetamideLacks thioether linkageLower potency
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamideDifferent acyl group affecting pharmacokineticsModerate activity

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